molecular formula C10H10N2O2 B2363088 Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 2104923-68-2

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2363088
CAS No.: 2104923-68-2
M. Wt: 190.202
InChI Key: CAXQMMOIWKYXEG-UHFFFAOYSA-N
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Description

“Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 2104923-68-2 . It is stored at room temperature and appears as a powder . The InChI Code for this compound is 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, as part of the broader class of imidazo[1,5-a]pyridine derivatives, has been explored for various applications in chemical synthesis and biological studies. One pivotal area of research involves the synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, which have demonstrated significant antiinflammatory and analgesic activities. These compounds have been pharmacologically tested to evaluate their potential in treating conditions related to inflammation and pain, showcasing the chemical's utility in developing therapeutic agents (Di Chiacchio et al., 1998).

Novel Synthetic Methods

Research has also focused on creating novel synthetic pathways to generate derivatives of imidazo[1,2-a]pyridines. Studies have reported convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodologies. These synthetic approaches not only provide access to a variety of structurally diverse compounds but also underscore the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Enguehard et al., 2003).

Catalysis and Chemical Reactions

Another significant application is found in the realm of catalysis and novel chemical reactions. For instance, research into "water-mediated" hydroamination and silver-catalyzed aminooxygenation has opened new avenues for synthesizing imidazo[1,2-a]pyridines and related compounds. These methods facilitate the development of environmentally friendly chemical processes by reducing the reliance on hazardous solvents and catalysts, demonstrating the role of this compound derivatives in advancing green chemistry practices (Mohan et al., 2013).

Antimicrobial and Anticancer Properties

Further research has extended into the exploration of antimicrobial and anticancer properties of imidazo[1,2-a]pyridine derivatives. Novel compounds synthesized from the base structure of 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine have shown promising results in inhibiting microbial growth and demonstrating potential as anticancer agents. This indicates the broader implications of this compound derivatives in medical research and drug development, offering hope for new therapeutic options (Patoliya & Kharadi, 2013).

Safety and Hazards

The safety information for “Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Properties

IUPAC Name

methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-9(10(13)14-2)11-6-12(8)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXQMMOIWKYXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NC(=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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